N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide

hemostasis platelet aggregation structure-activity relationship

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide (CAS 895436-61-0, molecular formula C₁₈H₁₆N₂O₃S, MW 340.4 g/mol) is a synthetic small molecule belonging to the benzothiazole-cinnamamide hybrid class. Its structure comprises a 5,6-dimethoxy-substituted benzothiazole core linked via an amide bond to a cinnamoyl (3-phenylpropenoyl) moiety.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 895436-61-0
Cat. No. B2433544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide
CAS895436-61-0
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3)OC
InChIInChI=1S/C18H16N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21)/b9-8+
InChIKeyCXTDVCOUATYEJD-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)cinnamamide (CAS 895436-61-0): Structural Identity and Procurement-Relevant Classification


N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide (CAS 895436-61-0, molecular formula C₁₈H₁₆N₂O₃S, MW 340.4 g/mol) is a synthetic small molecule belonging to the benzothiazole-cinnamamide hybrid class . Its structure comprises a 5,6-dimethoxy-substituted benzothiazole core linked via an amide bond to a cinnamoyl (3-phenylpropenoyl) moiety . This compound is part of a broader chemotype in which benzothiazole and cinnamamide pharmacophores are conjoined—a strategy employed to access hemostatic, anticancer, anti-trypanosomal, and anti-inflammatory activities . Critically, the 5,6-dimethoxy substitution pattern on the benzothiazole ring distinguishes this compound from the more extensively studied analogs bearing methoxy substituents on the cinnamic acid phenyl ring, a structural feature with documented consequences for platelet aggregation potency, coagulation pathway selectivity, and target binding interactions .

Why N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)cinnamamide Cannot Be Replaced by Common In-Class Benzothiazole-Cinnamamide Analogs


Within the benzothiazole-cinnamamide structural class, the position of methoxy substituents is a decisive determinant of biological activity rather than a minor structural nuance. In the systematic SAR study by Nong et al., moving the dimethoxy substitution from the cinnamic acid phenyl ring (as in compounds Q7 and Q8) to alternative positions on the benzothiazole scaffold altered platelet aggregation EC₅₀ values by over 500-fold, and methoxy-bearing analogs displayed distinct coagulation pathway profiles—decreasing both APTT and PT—compared to acetoxy-substituted or unsubstituted derivatives . The target compound bears its 5,6-dimethoxy groups on the benzothiazole ring rather than on the cinnamoyl phenyl ring, a regiochemical difference that is predicted to modulate electronic effects on the amide bond, alter hydrogen-bonding geometry with biological targets such as thrombin, and shift the compound's selectivity across coagulation cascade components . Generic substitution with a cinnamic acid-phenyl methoxylated analog or an unsubstituted N-(benzo[d]thiazol-2-yl)cinnamamide would therefore introduce uncontrolled variation in potency, pathway selectivity, and target engagement profile, undermining reproducibility in hemostasis research or anti-infective screening campaigns .

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)cinnamamide: Quantitative Differentiation Evidence Against Closest Analogs


Structurally Unique 5,6-Dimethoxybenzothiazole Substitution Pattern vs. Cinnamoyl-Phenyl Methoxylated Analogs: Impact on Platelet Aggregation Activity

The target compound possesses methoxy groups at the 5- and 6-positions of the benzothiazole ring, whereas the most extensively characterized comparators in the primary literature (compounds Q6, Q7, Q8 from Nong et al., 2018) bear methoxy substituents on the cinnamic acid phenyl ring . In the Nong et al. SAR series, increasing methoxy substitution on the cinnamoyl phenyl ring produced a non-linear effect on platelet aggregation: the 4-methoxy analog (Q6) showed EC₅₀ = 54.58 μmol/L, the 3,4-dimethoxy analog (Q7) showed EC₅₀ = 18.09 μmol/L, and the 3,4,5-trimethoxy analog (Q8) yielded EC₅₀ = 1.867 μmol/L—a 29-fold range within the methoxy series alone . The unsubstituted parent N-(benzo[d]thiazol-2-yl)cinnamamide (Q5) gave EC₅₀ = 73.71 μmol/L . No compound in this series featured methoxy substitution on the benzothiazole ring. The target compound's benzothiazole-5,6-dimethoxy motif is therefore structurally orthogonal to the published SAR dataset, representing an unexplored substitution vector that may engage thrombin's hydrophobic pocket (defined by Tyr-60A, Leu-99, Ile-174, Trp-215) through altered steric and electronic complementarity compared to cinnamoyl-phenyl-substituted analogs .

hemostasis platelet aggregation structure-activity relationship benzothiazole

Differential Coagulation Pathway Modulation: Methoxy vs. Acetoxy Substitution Effects on APTT, PT, and TT

The Nong et al. study established that the nature and position of substituents on the benzothiazole-cinnamamide scaffold dictate which arm of the coagulation cascade is primarily engaged . Methoxy-substituted derivatives (Q6, Q7, Q8) consistently decreased both APTT (intrinsic pathway) and PT (extrinsic pathway), whereas acetoxy-substituted derivatives (Q1–Q4) increased APTT while decreasing PT . Compound Q2 (4-acetoxy, the most potent platelet aggregation promoter with EC₅₀ = 0.036 μmol/L) significantly shortened APTT and TT compared to etamsylate, functioning as a competitive thrombin activator (thrombin EC₅₀ = 135.9 μmol/L for Q2 vs. 126.5 μmol/L for etamsylate) . Compound Q8 (3,4,5-trimethoxy) exhibited the greatest TT shortening (RTT = −29.13 ± 0.39% at optimal concentration) but showed negligible APTT and PT effects (<−5%), indicating fibrinogen/fibrin-level activity independent of intrinsic or extrinsic pathways . The target compound, bearing methoxy groups on the benzothiazole ring rather than the cinnamoyl phenyl ring, is predicted—based on class-level methoxy SAR—to reduce APTT and PT, but the shift of the methoxy locus to the benzothiazole heterocycle may alter the balance between intrinsic/extrinsic/common pathway effects relative to the published methoxy-phenyl series . This represents a testable differentiation hypothesis for coagulation research.

coagulation cascade APTT PT thrombin time hemostatic agent

Anti-Trypanosomal Activity Benchmarking: CAD-1 (2,5-Dimethoxyphenyl-Cinnamamide) as the Closest Published Analog with Quantitative In Vitro Data

The closest structurally characterized analog with published anti-parasitic activity data is CAD-1, (2E)-N-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)-2-propenamide . CAD-1 induced 58.1% death of T. cruzi epimastigotes at 0.05 mM (50 μmol/L), with the mechanism attributed to mitochondrial apoptosis: diminution of transmembrane mitochondrial electrical potential and increased intracellular reactive oxygen species generation . The authors noted that 0.05 mM was insufficient to classify CAD-1 as a potent trypanocidal agent, but highlighted the novelty of the mitochondrial-targeting mechanism as a rationale for further optimization . The target compound differs from CAD-1 in the position of the dimethoxy substituents: 5,6-dimethoxy on the benzothiazole ring (target) vs. 2,5-dimethoxy on the cinnamoyl phenyl ring (CAD-1). This regiochemical difference may influence mitochondrial membrane penetration, ROS generation kinetics, and selectivity against human cells. No direct anti-trypanosomal data for the target compound are available from accessible primary sources. The target compound thus represents a structurally complementary probe for exploring structure-activity relationships around the mitochondrial apoptosis mechanism in kinetoplastid parasites.

Chagas disease Trypanosoma cruzi anti-protozoal mitochondrial apoptosis

Anticancer Cytotoxicity Landscape: Positioning Against Naphthalimide-Benzothiazole/Cinnamide Hybrids and the Broader Cinnamamide Scaffold

The benzothiazole-cinnamamide hybrid class has demonstrated anticancer activity through multiple mechanisms. A 2018 study of naphthalimide-benzothiazole/cinnamide derivatives reported that compound 5g (bearing a cinnamide ring) displayed IC₅₀ values of 3.715 and 4.074 μM against colon and lung cancer cell lines, respectively, outperforming amonafide (IC₅₀ = 5.459 and 7.762 μM) . Compound 4b (6-aminobenzothiazole-bearing) achieved IC₅₀ = 3.467 and 3.890 μM, respectively, and was confirmed to inhibit DNA topoisomerase-IIα . The broader cinnamamide scaffold is recognized as a privileged structure in anticancer drug discovery, with activities spanning microtubule inhibition, kinase inhibition, and HDAC inhibition depending on the amine partner and ring substituents . The target compound's 5,6-dimethoxybenzothiazole motif introduces electron-donating substituents directly on the heterocyclic core that may modulate DNA intercalation geometry, topoisomerase inhibition potency, or selectivity for cancer vs. normal cells. No direct cytotoxicity data for the target compound are available from accessible primary sources; the compound is positioned as an underexplored member of this pharmacophore class with a substitution pattern not represented in published anticancer benzothiazole-cinnamamide series.

anticancer cytotoxicity DNA intercalation topoisomerase II cinnamamide

Thermal Stability Benchmarking: Benzothiazole Amide Derivatives Demonstrate Stability to ~100°C with Decomposition Onset at ~150°C

Thermogravimetric analysis (TGA) of the benzothiazole amide derivative series by Nong et al. demonstrated that all tested compounds (Q1–Q9) exhibited no significant mass loss when heated below 100°C, with heat flow fluctuations initiating at approximately 150°C, indicating the onset of oxidative decomposition . Compound Q4 showed pronounced mass decline at 180°C with a large heat flow fluctuation corresponding to sample decomposition . This thermal stability profile supports handling and storage of benzothiazole-cinnamamide derivatives under standard laboratory conditions (ambient temperature, desiccated) without special precautions. While direct TGA data for the target compound are not available, the 5,6-dimethoxy substitution on the benzothiazole ring is not expected to substantially alter the thermal decomposition threshold relative to the published series, as the amide bond and benzothiazole core remain the primary thermal degradation determinants . The compound class exhibits adequate thermal stability for in vitro biological assays, short-term storage at room temperature, and standard organic synthesis workup procedures.

thermal stability thermogravimetric analysis formulation storage

Optimal Research and Industrial Application Scenarios for N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)cinnamamide


Hemostasis Research: Probing the Functional Consequences of Benzothiazole-Ring vs. Cinnamoyl-Phenyl Methoxy Substitution on Coagulation Cascade Engagement

The target compound is best deployed as a structurally differentiated probe in hemostasis research where the objective is to systematically map how the position of electron-donating methoxy substituents (benzothiazole ring vs. cinnamoyl phenyl ring) affects platelet aggregation potency, APTT/PT/TT pathway selectivity, and thrombin interaction. The Nong et al. (2018) dataset provides a rich comparator framework (Q5–Q8) against which the target compound's activity can be benchmarked . Key assays include ADP-induced human platelet aggregation (EC₅₀ determination), activated partial thromboplastin time (APTT), prothrombin time (PT), thrombin time (TT), and thrombin activity assays with compound concentrations spanning 1–100 μmol/L as established in the reference study . The target compound's dimethoxy substitution on the benzothiazole core may reveal whether benzothiazole-localized electron density modulation produces coagulation effects distinct from those achieved via cinnamoyl-phenyl methoxy substitution—a question not addressed by any published series to date .

Anti-Kinetoplastid Drug Discovery: Evaluating Mitochondrial Apoptosis Induction as a Function of Dimethoxy Substituent Position

The target compound can serve as a comparator to CAD-1 for structure-activity relationship studies targeting Trypanosoma cruzi, the causative agent of Chagas disease. Pardo Andreu et al. (2009) demonstrated that CAD-1 (2,5-dimethoxy on the cinnamoyl phenyl ring) induces 58.1% T. cruzi epimastigote death at 0.05 mM via mitochondrial membrane potential disruption and ROS accumulation . Testing the target compound under identical conditions (0.05 mM exposure, epimastigote form, mitochondrial membrane potential measurement by flow cytometry, intracellular ROS detection) would directly test whether relocating the dimethoxy groups to the benzothiazole 5,6-positions enhances, diminishes, or leaves unchanged the mitochondrial apoptosis-inducing capacity. The novelty of the mitochondrial mechanism reported for CAD-1—and the authors' explicit call for structural optimization—makes this a well-precedented experimental path .

Anticancer Screening: Expanding the Benzothiazole-Cinnamamide Chemical Space for DNA-Targeted or Topoisomerase-IIα Inhibitor Discovery

The target compound is suitable for inclusion in cytotoxicity screening panels against human cancer cell lines, with particular relevance to colon and lung cancer models where naphthalimide-benzothiazole/cinnamide hybrids have shown IC₅₀ values in the 3–5 μM range and topoisomerase-IIα inhibitory activity . The 5,6-dimethoxy substitution on the benzothiazole ring introduces an electron-rich heterocyclic surface that may influence DNA intercalation geometry, binding affinity, or topoisomerase inhibition potency in ways not captured by the published 6-aminobenzothiazole or cinnamide-phenyl series . Secondary assays—DNA viscosity measurements, UV/vis and fluorescence spectroscopy for DNA binding, and topoisomerase-IIα inhibition assays—should follow primary cytotoxicity screening to establish mechanism, as validated in the reference study . The broader cinnamamide anticancer SAR reviewed by Gaikwad et al. (2019) supports the expectation that modifications to the amine partner (here, 5,6-dimethoxy-2-aminobenzothiazole) can shift target engagement among kinase, tubulin, HDAC, and topoisomerase pathways .

Physicochemical and Formulation Pre-Development: Establishing Baseline Solubility, Stability, and Permeability for a Dimethoxybenzothiazole-Cinnamamide Scaffold

For industrial or academic groups advancing benzothiazole-cinnamamide leads toward candidate selection, the target compound can serve as a representative scaffold for physicochemical profiling. The molecular formula (C₁₈H₁₆N₂O₃S, MW 340.4), computed XLogP3-AA of ~4.4 for closely related analogs , and the class-level thermal stability profile (stable to 100°C) provide initial benchmarks. Recommended assays include kinetic solubility determination (aqueous buffer at pH 2.0, 6.8, and 7.4), logP/logD measurement (shake-flask or chromatographic method), chemical stability under stressed conditions (pH 1–10, 40–60°C, 24–72 h), plasma protein binding, and parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability. These data would contextualize the compound's developability relative to more extensively profiled benzothiazole amide derivatives and inform whether the 5,6-dimethoxy substitution confers advantageous or disadvantageous physicochemical properties compared to cinnamoyl-phenyl-substituted analogs.

Quote Request

Request a Quote for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.